t-Butyl methylmalonate (IUPAC: 3-O-tert-butyl 1-O-methyl propanedioate) features a propanedioate backbone with a tert-butyl group at the 3-oxygen and a methyl ester at the 1-oxygen. The molecular formula C₈H₁₄O₄ (MW: 174.20 g/mol) and planar structure facilitate nucleophilic substitutions at the central carbon. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 84°C at 15 mmHg | |
| Density (20°C) | 1.1 g/cm³ | |
| CAS Registry | 42726-73-8 | |
| SMILES | COC(=O)C(C(=O)OC(C)(C)C)C |
The compound is systematically named using IUPAC rules, but industrial and academic contexts employ alternates such as:
First reported in the 1980s, t-butyl methylmalonate gained attention as a precursor for sterically hindered alkenes. A landmark 1983 study demonstrated its utility in synthesizing di-tert-butyl methylenemalonate, a 1,1-dicarbonyl alkene critical for studying [2+2] cycloadditions. The tert-butyl group’s bulkiness was found to stabilize transition states in conjugate additions, enabling novel reaction pathways.
By the 2000s, the compound became integral to phase-transfer catalysis (PTC). Researchers exploited its tert-butyl ester’s resistance to hydrolysis under basic conditions, allowing selective alkylations at the α-carbon. For example, sodium hydride-mediated alkylation in dimethylformamide (DMF) yielded α-methyl derivatives with 77% efficiency.
Recent advances employ t-butyl methylmalonate in asymmetric alkylations. A 2023 study achieved 98% enantiomeric excess (ee) using (S,S)-3,4,5-trifluorophenyl-NAS bromide as a chiral catalyst. The tert-butyl group’s steric bulk prevents racemization, while the methyl ester enables downstream functionalization:
$$
\text{t-BuO}2\text{CCH}2\text{CO}2\text{Me} \xrightarrow{\text{PTC, Alkyl Halide}} \text{t-BuO}2\text{C(R)CH}2\text{CO}2\text{Me} \quad
$$
The compound’s α-carbon serves as a platform for constructing stereogenic centers. In a representative protocol:
This sequence has been applied to natural product synthesis, including intermediates for (−)-horsfiline.
TCI Chemicals and Ambeed offer t-butyl methylmalonate at commercial scales (>95% purity), underscoring its industrial relevance. Optimized routes use cost-effective reagents like methyl iodide and tert-butyl alcohol, achieving yields >90% in batch reactors.
t-Butyl methylmalonate exhibits a bifunctional ester structure with distinct stereoelectronic characteristics. Its molecular formula, C₈H₁₄O₄, corresponds to a malonate backbone substituted with a tert-butyl group and a methyl ester. The SMILES notation CC(C)(C)OC(=O)CC(=O)OC confirms the presence of two ester moieties: a methyl group attached to one oxygen and a tert-butyl group bonded to the other.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ | [2] [4] |
| Molecular Weight | 174.196 g/mol | [2] [4] |
| SMILES | CC(C)(C)OC(=O)CC(=O)OC | [3] [4] |
| InChI Key | XPSYZCWYRWHVCC-UHFFFAOYSA-N | [3] [4] |
While explicit NMR spectra are not publicly available, predicted chemical shifts can be inferred from analogous malonate esters:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Tert-butyl methyl (C(CH₃)₃) | 1.2 - 1.4 | Singlet |
| Methylene (CH₂) between carbonyls | 2.8 - 3.1 | Quartet |
| Ester methyl (CH₃O) | 3.7 - 3.9 | Singlet |
Carbonyl carbons (C=O) would resonate in the range of δ 165–175 ppm in ¹³C NMR [3] [7].
Infrared Spectroscopy:
Mass Spectrometry:
t-Butyl methylmalonate is a liquid under standard conditions, with temperature-dependent phase behavior:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | -10°C | - |
| Boiling Point | 80°C | 11.0 mmHg |
| Flash Point | 79°C | - |
Data aligns with its low molecular weight and ester functionality, which reduce intermolecular forces [4] [5].
The compound exhibits poor aqueous solubility due to hydrophobic tert-butyl and methyl groups:
| Parameter | Value | Source |
|---|---|---|
| LogP (Octanol-Water) | 1.30 | [7] |
| Water Solubility (Log S) | -1.3 (ESOL) | [8] |
| Solubility in Chloroform | High | [6] |
| Solubility in Ethyl Acetate | High | [6] |
Key Observations:
The compound remains stable at ambient temperatures (<25°C) but may decompose above its boiling point (80°C). No specific degradation pathways are reported, though ester cleavage or tert-butyl group elimination could occur under extreme heat [4] [5].
Early preparations of t-butyl methylmalonate relied on classical esterification logic, yet adaptations were required because tertiary alcohols resist the proton-catalysed Fischer mechanism that works well for primary and secondary alcohols. A historically important workaround uses liquefied isobutene as the tert-butyl source: malonic acid is suspended in diethyl ether, concentrated sulfuric acid is added, and gaseous isobutene is shaken into the mixture at ambient temperature. After neutralisation and distillation, the desired di-tert-butyl malonate fraction distils at 112–115 degrees Celsius under 31 millimetres of mercury, giving 58–60 percent isolated yield [1].
Selectivity for the mono-tert-butyl ester, a necessary precursor for subsequent mono-methylation, can be enhanced by in-situ activation of malonic acid. Kanegafuchi Chemical Industry patented two variants. In one, malonic acid is treated at 0 degrees Celsius with tert-butanol, pyridine, and methanesulfonyl chloride in tetrahydrofuran, providing mono-tert-butyl malonate in yields that routinely exceed 80 percent after aqueous work-up [2]. An acetic-anhydride variant avoids sulfonyl chloride while delivering comparable conversions [2].
The most widely practised laboratory route to t-butyl methylmalonate combines that mono-tert-butyl malonate with a strong base and a methyl electrophile. Takuya Kanemitsu and co-workers illustrate the strategy with sodium hydride in dimethylformamide at 0 degrees Celsius. After 30 hours of enolate generation, methyl iodide is introduced and the reaction is warmed to 20 degrees Celsius for 18 hours. Silica gel chromatography furnishes t-butyl methylmalonate as a colourless oil in 77 percent yield, confirmed by one-hundred megahertz carbon-thirteen nuclear magnetic resonance spectroscopy [3].
Although reagent footprints and reaction times remain moderate, these conventional processes underpin most subsequent catalytic and scale-up innovations because they generate racemic—or prochiral—substrate in multigram quantities without high-value catalysts.
Enantioenriched t-butyl methylmalonate and its α-substituted derivatives are coveted building blocks for quaternary-centre construction. Two catalytic manifolds currently dominate.
In 2023 researchers at Seoul National University reported that binaphthyl-derived quaternary ammonium salts enable highly enantioselective α-alkylation of t-butyl methylmalonate derivatives under biphasic conditions [4] [5]. A representative procedure dissolves the malonate in toluene, cools the flask, and adds fifty-percent (mass/volume) aqueous potassium hydroxide followed by a benzyl bromide. With only five-mole-percent of the chiral ammonium salt, conversions reach ninety-nine percent and isolated yields approach ninety-eight percent while delivering up to ninety-eight percent enantiomeric excess at –10 degrees Celsius [5].
Complementary electrophiles broaden the chemistry beyond simple alkylation. Jin-Hai Hong and co-workers demonstrated that benzoyl peroxide, in the presence of potassium hydroxide and N-anthracenylmethyl cinchoninium chloride, installs an α-benzoyloxy group with ninety-six percent enantiomeric excess and quantitative chemical yield [6]. These oxidations occur at room temperature within two hours, emphasising the kinetic advantage of phase-transfer ion pairing over traditional alkaline solutions.
The consensus mechanism begins with deprotonation of the malonate in the aqueous phase, followed by transfer of its chiral ion pair into the organic layer where carbon–carbon or carbon–oxygen bond formation occurs. Transition-state modelling attributes stereocontrol to a tight ion pair in which the tert-butyl ester engages in hydrogen bonding with the catalyst’s ammonium hydrogen atoms, locking one malonate face away from the electrophile [5].
Palladium(0) complexes extend asymmetric control to π-allyl and aryl electrophiles. Sigma-Aldrich technical notes summarise a stereospecific addition of t-butyl methylmalonate to allylic carbonates under tri(tert-butyl)phosphine ligation: the ester sodium salt intercepts a palladium π-allyl intermediate, furnishing regio-selective substitution products in ninety-two to ninety-five percent yield with retention of configuration at the allylic centre [7].
Arylation variants tolerate both electron-rich and electron-poor aryl chlorides or bromides when partnered with bulky trialkylphosphine or pentaphenylferrocenyl ligands. Richard Buchwald’s group observed full conversion of diethyl malonate, di-tert-butyl malonate, and related cyanoesters in four hours at eighty-nine degrees Celsius, producing coupling products in eighty-seven to ninety-three percent isolated yield [8]. While those studies did not resolve enantiofaces, chiral ligand development is progressing, and the inherent robustness of palladium cross-coupling makes this platform attractive for drug discovery campaigns that require late-stage aryl incorporation.
Free-radical chemistry extends the reactivity envelope of t-butyl methylmalonate beyond ionic mechanisms. The 2025 Organic Chemistry Frontiers review by Jiantao Zhang describes tert-butyl hydroperoxide as a multipurpose radical progenitor that installs tert-butylperoxy, alkoxy, or methyl fragments onto activated alkenes [9]. In a representative difunctionalisation, iron(II) coordinates tert-butyl hydroperoxide to generate tert-butoxy radicals that abstract hydrogen from aldehydes. The ensuing acyl radicals decarbonylate to alkyl radicals, which add to olefins before recombination with tert-butylperoxy counterparts, yielding β-peroxy products in sixty-eight to eighty-two percent yield at sixty-five degrees Celsius [10].
Although the malonate itself is not the radical precursor in those protocols, the electron-withdrawing di-carbonyl platform stabilises adjacent carbon-centred radicals. This feature manifests in visible-light decarboxylative peroxidations where a mesityl acridinium photocatalyst oxidises carboxylate anions to radicals that add to tert-butyl hydroperoxide, delivering alkyl peroxides in seventy-to ninety-percent yield under blue-light-emitting-diode irradiation [10].
For direct functionalisation, tert-butyl methylmalonate enolates can be oxidised to carbon-centred radicals that subsequently undergo homocoupling or engage in atom-transfer radical addition. While such examples remain scarce, the exceptional stability of tri-tert-butylmethyl radicals described by Jonas Frey suggests that steric shielding around the malonate α-carbon may enable isolable radical intermediates, opening vistas for radical cascade design [11].
Scaling laboratory protocols to tonne quantities demands continuous operation, inexpensive reagents, and minimal waste. BASF Corporation patented a loop process for tert-butyl esterification of C₁–C₄ carboxylic acids, including malonic acid, in which isobutene is contacted with the acid in the presence of a solid acidic resin. Volatile effluent passes through staged condensers operated 0–45 degrees Celsius below the ester condensation point, effecting energy-efficient separation of unreacted isobutene for recycle while collecting a combined condensate enriched in the desired tert-butyl ester [12]. This design eliminates the need for stoichiometric acid catalysts and reduces specific energy consumption by approximately twenty-percent relative to batch esterification, according to the patent’s material and heat balance tables [12].
Where selective mono-ester formation is required, the Kanegafuchi process (European Patent 0481201) is favoured. Here, malonic acid is slurried with tert-butanol and catalytic pyridine, then activated by acetic anhydride at 0 degrees Celsius. The reaction is exothermic but easily moderated by external cooling; reaction times under six hours routinely furnish mono-tert-butyl malonate in isolated yields beyond eighty-percent on multi-kilogram scale [2]. Filtration removes pyridinium acetate, and the filtrate concentrates directly to produce crude mono-ester suitable for downstream methylation, avoiding column chromatography.
Subsequent methylation can be rendered continuous by pumping the mono-ester, sodium hydride dispersion in mineral oil, and dimethylformamide through a plug-flow reactor maintained at 25 degrees Celsius, followed by inline quench with aqueous ammonium chloride and centrifugal phase separation. Plant data released by several custom-manufacturing organisations indicate space–time yields approaching one hundred grams per litre per hour with sodium hydride utilisation greater than ninety-five percent [3].
Process intensification efforts focus on reducing hazardous base inventories. Electrochemical generation of the malonate dianion is under investigation, but industrial adoption awaits electrode longevity improvements and mitigation of carbonate formation from adventitious carbon dioxide.
| Subsection | Transformation | Catalyst or Reagent System | Core Conditions | Isolated Yield | Enantiomeric Excess | Key Reference |
|---|---|---|---|---|---|---|
| 3.1 | Methylation of mono-tert-butyl malonate | Sodium hydride with methyl iodide in dimethylformamide | 0 degrees Celsius then 20 degrees Celsius, 48 hours | 77 percent [3] | not applicable | 4 |
| 3.1 | Direct di-tert-butylation of malonic acid | Sulfuric acid with isobutene in diethyl ether | Ambient temperature, 24 hours | 58–60 percent [1] | not applicable | 31 |
| 3.2.1 | α-Benzylation under chiral phase-transfer conditions | Binaphthyl quaternary ammonium salt, potassium hydroxide | –10 degrees Celsius, 2 hours | 99 percent [5] | 98 percent [5] | 11 12 |
| 3.2.1 | α-Benzoyloxylation | N-Anthracenylmethyl cinchoninium chloride, benzoyl peroxide | 25 degrees Celsius, 2 hours | 99 percent [6] | 96 percent [6] | 13 |
| 3.2.2 | Palladium-catalysed allylation | Palladium(0)/tri-tert-butylphosphine | 40 degrees Celsius, 6 hours | 92–95 percent [7] | retention at allylic carbon [7] | 10 |
| 3.2.2 | Palladium-catalysed arylation | Palladium(0) with pentaphenylferrocenyl bis(tert-butyl)phosphine | 89 degrees Celsius, 4 hours | 87–93 percent [8] | not specified | 14 |
| 3.3 | Decarbonylative peroxidation of aldehydes and alkenes | Iron(II) chloride with tert-butyl hydroperoxide | 65 degrees Celsius, 8 hours | 68–82 percent [10] | racemic [10] | 25 |
| 3.4 | Continuous tert-butylation of malonic acid | Solid acid resin, isobutene | 70–90 degrees Celsius, recirculating loop | >90 percent conversion [12] | not applicable | 6 |